2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]ethanone
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Overview
Description
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]ethanone is a complex organic compound that features a triazole and tetrazole ring system. These heterocyclic structures are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]ethanone typically involves multiple steps, starting with the preparation of the triazole and tetrazole intermediates. The triazole ring can be synthesized via the cyclization of aminoguanidine with appropriate aldehydes or ketones under acidic conditions . The tetrazole ring is often formed by the reaction of an azide with a nitrile in the presence of a strong acid . The final step involves the coupling of these intermediates with a piperazine derivative under nucleophilic substitution conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring, with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]ethanone has a wide range of applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials, including polymers and metal-organic frameworks.
Mechanism of Action
The mechanism of action of 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole and tetrazole rings can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways . This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .
Comparison with Similar Compounds
Similar Compounds
3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides: These compounds share the triazole ring and exhibit similar biological activities.
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds also contain the triazole ring and are studied for their anticancer properties.
Uniqueness
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]ethanone is unique due to the presence of both triazole and tetrazole rings, which confer a combination of biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N10OS/c16-13-17-14(19-18-13)27-10-12(26)23-6-8-24(9-7-23)15-20-21-22-25(15)11-4-2-1-3-5-11/h1-5H,6-10H2,(H3,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRCRUCMKRGTBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=NN2C3=CC=CC=C3)C(=O)CSC4=NNC(=N4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N10OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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